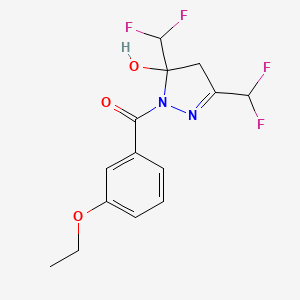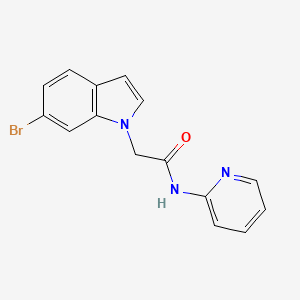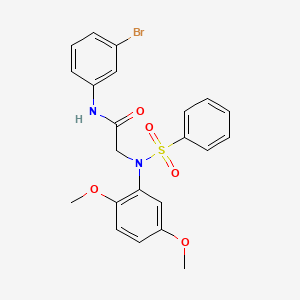
3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where this compound has been found to exhibit potent antitumor activity. Research studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mécanisme D'action
The mechanism of action of 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, research studies have suggested that this compound acts by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. Additionally, this compound has been found to induce apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects
3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit various biochemical and physiological effects. Research studies have shown that this compound inhibits the activity of certain enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of certain proteins that are involved in angiogenesis, which is the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potent antitumor activity. This compound has been found to exhibit activity against various cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. One of the significant directions is the development of new analogs that exhibit enhanced activity and solubility. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields, such as drug discovery and development.
Conclusion
In conclusion, 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has shown potential applications in various scientific research fields, particularly in the field of medicinal chemistry. This compound exhibits potent antitumor activity and inhibits the activity of certain enzymes and proteins that are essential for cancer cell growth and survival. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis of 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been achieved using different methods. One of the most common methods is the reaction of 3-ethoxybenzoylhydrazine with difluoromethyl ketone in the presence of a base. This reaction yields a pyrazole intermediate that is further reacted with acetic anhydride and hydroxylamine hydrochloride to obtain the final product.
Propriétés
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O3/c1-2-23-9-5-3-4-8(6-9)12(21)20-14(22,13(17)18)7-10(19-20)11(15)16/h3-6,11,13,22H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWVZWJWZJFICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](3-ethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B6005693.png)
![N-(4-fluorophenyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6005703.png)
![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6005719.png)

![1-{5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B6005736.png)


![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol](/img/structure/B6005752.png)
![N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)

![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6005761.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(2-naphthylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6005765.png)
![N-(2,4-dimethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6005778.png)